molecular formula C11H12BrN3O2 B1468250 Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate CAS No. 1211513-25-5

Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate

Cat. No.: B1468250
CAS No.: 1211513-25-5
M. Wt: 298.14 g/mol
InChI Key: DEBSZWCZABTDHV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of this compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . The alkylation reaction of this compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .


Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives include the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by a series of reactions with halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) .

Mechanism of Action

While the specific mechanism of action for Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate is not mentioned in the search results, imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions for research on Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate and related compounds could involve further exploration of their antimicrobial features and their potential therapeutic applications . Given the broad range of biological activities exhibited by imidazole derivatives , these compounds may have significant potential in the development of new drugs.

Properties

IUPAC Name

ethyl 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-3-17-10(16)5-9-14-8-4-7(12)6(2)13-11(8)15-9/h4H,3,5H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBSZWCZABTDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=NC(=C(C=C2N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate
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Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate
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Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate
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Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate
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Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate
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Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate

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